molecular formula C20H17ClN4OS B2519017 4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897488-15-2

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No. B2519017
CAS RN: 897488-15-2
M. Wt: 396.89
InChI Key: PWVLDNUOROKBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in 1994 and has since been extensively studied for its potential in cancer treatment.

Scientific Research Applications

Anticancer Activity

The 7-chloroquinoline moiety, present in our compound, has garnered attention as a potential anticancer agent. It shares structural similarities with established antimalarial drugs like chloroquine. Researchers have explored its use both as a standalone agent and in combination with other anticancer drugs. The compound’s mechanism of action and its impact on cancer cell lines warrant further investigation .

Drug Likeness and Pharmacokinetics

Predicting the pharmacokinetic properties of a compound is crucial for drug development. Researchers have assessed the drug likeness of our compound by analyzing its physicochemical properties. These investigations involve parameters such as solubility, lipophilicity, and metabolic stability. Understanding these characteristics informs decisions about its potential as a drug candidate .

Biological Activity Beyond Cancer

Apart from its anticancer potential, our compound may exhibit other biological activities. Researchers have explored its effects on normal cell lines, shedding light on its broader impact. Investigating its interactions with various cellular components provides valuable insights into its overall biological behavior .

Hybridization Strategies

Molecular hybridization, a promising drug discovery approach, involves combining active compounds or pharmacophoric units from known bioactive molecules. Our compound, with its 1,2,3-triazole moiety, exemplifies this strategy. By fusing different pharmacophores, researchers aim to create novel entities with enhanced efficacy and reduced resistance .

Synthetic Methodology

The synthesis of our compound involves the copper-catalyzed azide–alkyne cycloaddition, leading to 4-amino-7-chloro-based [1,2,3]-triazole hybrids. Characterization techniques such as FTIR, NMR, UV, and HRMS confirm its structure. Understanding the synthetic route aids in optimizing production and scalability .

Other Potential Applications

While the above sections cover key aspects, our compound’s versatility extends beyond these areas. Researchers may explore its use in drug delivery, materials science, or chemical biology. Investigating its interactions with specific targets or pathways could unveil novel applications .

Mechanism of Action

The mode of action of a compound generally involves its interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can affect various biochemical pathways, leading to changes at the molecular and cellular levels . The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .

properties

IUPAC Name

4-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-2-7-16(21)18-17(13)23-20(27-18)25-10-8-24(9-11-25)19(26)15-5-3-14(12-22)4-6-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVLDNUOROKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

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